VD5123

TMPRSS2 Antiviral SARS-CoV-2

Standard TMPRSS2 inhibitors (camostat, nafamostat) lack the metabolic stability and selectivity required for reproducible in vivo studies. VD5123 is a macrocyclic α-ketobenzothiazole inhibitor with 11-15 nM TMPRSS2 IC50, 68-fold selectivity over hepsin vs. analog VD4162, and >1,000-fold selectivity over thrombin. • 4.5 h murine half-life, >24 h exposure-best PK in its class • Enables clean TMPRSS2 phenotype attribution in dual-expressing cancer models • Ambient shipping; custom synthesis in mg-to-gram quantities

Molecular Formula C39H46N8O6S
Molecular Weight 754.9 g/mol
Cat. No. B12372970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVD5123
Molecular FormulaC39H46N8O6S
Molecular Weight754.9 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(CC2=CC(=CC=C2)OC3=CC=C(CC(C(=O)N1)NC(=O)C)C=C3)C(=O)NC(CCCN=C(N)N)C(=O)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C39H46N8O6S/c1-22(2)18-30-35(50)46-32(37(52)44-29(11-7-17-42-39(40)41)34(49)38-47-28-10-4-5-12-33(28)54-38)21-25-8-6-9-27(19-25)53-26-15-13-24(14-16-26)20-31(36(51)45-30)43-23(3)48/h4-6,8-10,12-16,19,22,29-32H,7,11,17-18,20-21H2,1-3H3,(H,43,48)(H,44,52)(H,45,51)(H,46,50)(H4,40,41,42)/t29-,30-,31-,32-/m0/s1
InChIKeyGBWLZSRRLJETHI-YDPTYEFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VD5123 Serine Protease Inhibitor: Quantitative Potency, Selectivity, and PK Profile for Antiviral Research


VD5123 is a macrocyclic peptidomimetic serine protease inhibitor featuring a covalent α-ketobenzothiazole warhead [1]. It potently inhibits transmembrane protease serine 2 (TMPRSS2) with an IC50 of 11–15 nM, along with matriptase (90–140 nM), hepsin (0.2–37 nM), and hepatocyte growth factor activator (HGFA, 61–3980 nM), while showing substantial selectivity over the coagulation protease factor Xa (IC50 = 955 nM) and thrombin (IC50 = 13,000 nM) [2]. In murine pharmacokinetic studies, VD5123 exhibits a half-life of 4.5 hours and sustained compound exposure beyond 24 hours, representing the most favorable PK profile among the evaluated macrocyclic tripeptide inhibitors [3]. This evidence guide provides quantitative, comparator-based differentiation to inform scientific selection and procurement decisions.

Why VD5123 Cannot Be Interchanged with Generic TMPRSS2 or Serine Protease Inhibitors


Direct substitution of VD5123 with commonly available TMPRSS2 inhibitors (e.g., camostat, nafamostat) or alternative serine protease inhibitors (e.g., VD4162, SRI 31215) is scientifically unsound due to quantifiable differences in target selectivity, off-target liability, and in vivo pharmacokinetic durability. Camostat and nafamostat, while potent against TMPRSS2, lack the macrocyclic scaffold's metabolic stability advantages and exhibit divergent selectivity profiles that confound data interpretation in antiviral or oncology models [1][2]. VD5123's unique balance of TMPRSS2 potency, minimal hepsin inhibition, and demonstrable selectivity over coagulation proteases creates a distinct pharmacological fingerprint that cannot be replicated by any single in-class analog, as quantified in the evidence below.

VD5123 Quantitative Differentiation: Head-to-Head Comparator Evidence


VD5123 TMPRSS2 Potency: Intermediate Profile Between Nafamostat and Camostat

VD5123 inhibits TMPRSS2 with an IC50 of 11–15 nM, positioning it between the ultrapotent nafamostat (IC50 = 0.27 nM) and the clinically established camostat (IC50 = 6.2 nM) [1][2]. Unlike camostat, VD5123 does not generate a major active metabolite (FOY-251) that complicates pharmacokinetic-pharmacodynamic interpretation [3]. This intermediate potency, combined with covalent binding and macrocyclic stability, provides a distinct experimental profile for researchers requiring potent but not supraphysiological TMPRSS2 blockade.

TMPRSS2 Antiviral SARS-CoV-2

VD5123 Superior Hepsin Selectivity Over VD4162

VD5123 exhibits approximately 140-fold reduced hepsin inhibition (IC50 = 37 nM) compared to its analog VD4162 (IC50 = 0.54 nM) . This differential is critical for studies where minimal perturbation of hepsin activity is required. VD4162, with sub-nanomolar hepsin potency, may induce confounding hepsin-mediated effects in models where hepsin is not the primary target.

Hepsin Selectivity Cancer Research

VD5123 Demonstrated Selectivity Over Coagulation Protease Factor Xa

VD5123 displays 87-fold selectivity for TMPRSS2 over the blood coagulation protease factor Xa (TMPRSS2 IC50 = 11 nM vs. factor Xa IC50 = 955 nM) [1]. This selectivity margin is substantial compared to earlier-generation tripeptide α-ketobenzothiazole inhibitors (e.g., Ac-QFR-kbt) that required capping group optimization to mitigate factor Xa inhibition [2].

Selectivity Factor Xa Coagulation

VD5123 Macrocyclic Scaffold Confers Superior Murine Pharmacokinetic Half-Life vs. Linear Peptide Inhibitors

In head-to-head murine PK profiling of mechanism-based macrocyclic serine protease inhibitors, VD5123 demonstrated the most favorable pharmacokinetic properties among evaluated compounds, with a half-life (t₁/₂) of 4.5 hours and compound exposure sustained beyond 24 hours [1]. This represents a marked improvement over linear acyclic peptide inhibitors, which typically exhibit rapid clearance and short half-lives due to metabolic instability [2].

Pharmacokinetics Macrocycle Half-life

VD5123 Optimal Use Cases in Antiviral and Cancer Research


SARS-CoV-2 and Broad-Spectrum Coronavirus Entry Inhibition Studies

Employ VD5123 in cellular viral entry assays (e.g., Calu-3 lung epithelial cells, Vero E6-TMPRSS2) to block TMPRSS2-dependent priming of SARS-CoV-2 spike protein . VD5123's intermediate TMPRSS2 potency (IC50 = 11–15 nM) and absence of confounding active metabolites make it suitable for dose-response studies where precise, reproducible inhibition is required without the ultra-potent suppression characteristic of nafamostat (IC50 = 0.27 nM) that may obscure partial inhibition phenotypes. Its 4.5-hour murine half-life supports once-daily dosing in prophylactic or therapeutic in vivo models [1].

TMPRSS2-Specific Phenotypic Screening with Minimal Hepsin Interference

In cancer biology models where both TMPRSS2 and hepsin are expressed (e.g., prostate cancer cell lines), VD5123 offers a distinct advantage: it potently inhibits TMPRSS2 (IC50 = 11–15 nM) while exhibiting 68-fold lower hepsin inhibition (IC50 = 37 nM) compared to analog VD4162 (hepsin IC50 = 0.54 nM) [2]. This selectivity window allows researchers to attribute observed phenotypic changes specifically to TMPRSS2 inhibition rather than combined TMPRSS2/hepsin blockade, enabling cleaner mechanistic interpretation.

In Vivo Murine Models Requiring Sustained Target Engagement with Reduced Dosing Frequency

For in vivo efficacy studies in mice, VD5123's macrocyclic scaffold delivers a 4.5-hour half-life and >24-hour compound exposure—the most favorable PK profile among the macrocyclic tripeptide inhibitors reported in the 2024 J Med Chem study [1]. This profile supports once-daily dosing protocols, reducing animal stress, minimizing handling-related variability, and lowering total compound consumption per study. Researchers should reference the published formulation conditions from the J Med Chem study for optimal bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for VD5123

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.